Cas no 62977-82-6 (Benzeneacetic acid, a-oxo-, phenylmethyl ester)

Benzeneacetic acid, a-oxo-, phenylmethyl ester structure
62977-82-6 structure
Product Name:Benzeneacetic acid, a-oxo-, phenylmethyl ester
Numero CAS:62977-82-6
MF:C15H12O3
MW:240.253984451294
CID:427899
Update Time:2026-04-29

Benzeneacetic acid, a-oxo-, phenylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, a-oxo-, phenylmethyl ester

Benzeneacetic acid, a-oxo-, phenylmethyl ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-(1H-1,2,3-triazol-5-ylmeth… (polystyrene-supported) Solvents: Chloroform ;  34 h, rt
Riferimento
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates
Salunke, Santosh B.; Babu, N. Seshu; Chen, Chien-Tien, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ;  15 s, 15 torr, rt
1.2 Reagents: Oxygen Solvents: Toluene ;  14.5 h, rt
Riferimento
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives by C4-Symmetric, Vanadate-Centered, Tetrakisvanadyl(V) Clusters Derived from N-Salicylidene-α-aminocarboxylates
Chen, Chien-Tien; Bettigeri, Sampada; Weng, Shiue-Shien; Pawar, Vijay D.; Lin, Ya-Hui; et al, Journal of Organic Chemistry, 2007, 72(22), 8175-8185

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-nitrophenyl]methylene]-3-m… Solvents: Toluene ;  14.5 h, rt
1.2 Reagents: Water
Riferimento
Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides
Weng, Shiue-Shien; Shen, Mei-Wen; Kao, Jun-Qi; Munot, Yogesh S.; Chen, Chien-Tien, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: [1,1′-Biphenyl]-4-ol, 3-(1,1-dimethylethyl)-4′-ethenyl-5-[[[(1S)-1-(hydroxymethy… (vanadyl complexes) Solvents: Acetone ;  18 h, 1 atm, rt
Riferimento
Polymer and silica supported tridentate Schiff base vanadium catalysts for the asymmetric oxidation of ethyl mandelate - activity, stability and recyclability
Shiels, Rebecca A.; Venkatasubbaiah, Krishnan; Jones, Christopher W., Advanced Synthesis & Catalysis, 2008, 350(17), 2823-2834

Benzeneacetic acid, a-oxo-, phenylmethyl ester Raw materials

Benzeneacetic acid, a-oxo-, phenylmethyl ester Preparation Products

Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited